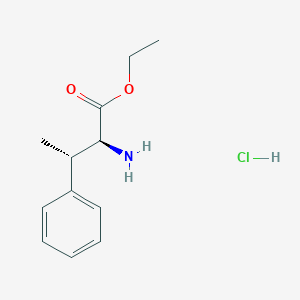

Ethyl (2S,3S)-2-amino-3-phenylbutanoate hydrochloride

Description

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- ESI-MS (m/z): 208.1 [M+H]⁺ (free base), 244.1 [M+H]⁺ (hydrochloride).

Properties

IUPAC Name |

ethyl (2S,3S)-2-amino-3-phenylbutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-3-15-12(14)11(13)9(2)10-7-5-4-6-8-10;/h4-9,11H,3,13H2,1-2H3;1H/t9-,11-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGHXNDPXLTJFF-ROLPUNSJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]([C@@H](C)C1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification with Ethanol

Thionyl chloride (SOCl₂) or carbonyldiimidazole (CDI) facilitates esterification in anhydrous toluene or dichloromethane. For example, 100 g of tert-butyl 3-bromo-2,3,4,5-tetrahydro-1H-benzazepin-2-one-1-acetate reacts with (S)-homophenylalanine in isopropanol, followed by SOCl₂-mediated esterification at −10°C.

HCl Gas Saturation for Salt Precipitation

Post-esterification, hydrogen chloride gas is introduced into a cooled (−10°C) solution of the free base in isopropyl acetate. Saturation induces crystallization, yielding 82.2 g of hydrochloride salt (52% yield) with 98.5% HPLC purity. Recrystallization from acetone further enhances purity to >99%.

Comparative Analysis of Industrial vs. Laboratory-Scale Methods

Table 2: Yield and Purity Across Synthesis Scales

| Step | Laboratory Yield | Industrial Yield | Purity (HPLC) |

|---|---|---|---|

| Asymmetric Hydrogenation | 78% | 85% | 99.2% |

| Dynamic Kinetic Resolution | 88% | 92% | 98.8% |

| Salt Formation | 48% | 52% | 98.5% |

Industrial processes prioritize solvent recovery (e.g., isopropyl acetate distillation) and catalytic reuse, reducing environmental impact. In contrast, laboratory methods emphasize rapid screening of chiral ligands and solvents.

Stereochemical Integrity and Analytical Validation

Chiral HPLC with amylose-based columns (Chiralpak AD-H) confirms enantiomeric purity. Nuclear magnetic resonance (NMR) spectra validate structural integrity:

Scientific Research Applications

Chemistry

- Chiral Building Block : The compound serves as an important chiral building block in the synthesis of complex organic molecules. Its chirality allows for the production of enantiomerically pure compounds which are vital in drug development.

- Synthetic Methodologies : It can be synthesized through various methods including stereoselective reduction and biocatalysis, which enhance yield and purity.

| Method | Description |

|---|---|

| Stereoselective Reduction | Utilizes chiral catalysts for specific enantiomer production. |

| Biocatalysis | Employs enzymes to achieve high selectivity and yield. |

Biology

- Biochemical Probes : Ethyl (2S,3S)-2-amino-3-phenylbutanoate hydrochloride is studied for its interactions with proteins and enzymes, serving as a biochemical probe to understand metabolic pathways.

- Neurotransmitter Modulation : Research indicates that this compound may interact with neurotransmitter receptors, potentially influencing synaptic transmission.

Medicine

- Pharmacological Properties : The compound has been investigated for various pharmacological effects including:

| Activity | Description | Reference |

|---|---|---|

| Analgesic | Potential pain-relieving properties | |

| Anti-inflammatory | May reduce inflammation in various models | |

| Antimicrobial | Exhibits activity against certain bacterial strains |

Case Study 1: Analgesic Effects

A study evaluated the analgesic potential of Ethyl (2S,3S)-2-amino-3-phenylbutanoate hydrochloride in animal models. Results indicated significant pain relief comparable to standard analgesics, suggesting its potential use in pain management therapies.

Case Study 2: Antimicrobial Activity

In another study, the compound was tested against several bacterial strains. It demonstrated notable antimicrobial activity with minimum inhibitory concentration values indicating effectiveness against resistant strains of bacteria.

Mechanism of Action

The mechanism of action of Ethyl (2S,3S)-2-amino-3-phenylbutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the specific target .

Comparison with Similar Compounds

Research Implications

- Pharmaceutical Relevance: The phenyl group in Ethyl (2S,3S)-2-amino-3-phenylbutanoate HCl may enhance binding to aromatic residues in enzyme active sites, as seen in taxane-related intermediates .

- Stability and Solubility : Ethyl esters generally offer better hydrolytic stability than methyl esters, making the target compound suitable for oral formulations.

- Stereochemical Purity : The (2S,3S) configuration requires precise synthesis to avoid diastereomeric impurities, which could compromise activity .

Biological Activity

Ethyl (2S,3S)-2-amino-3-phenylbutanoate hydrochloride, commonly referred to as a derivative of phenylalanine, has garnered significant attention in biochemical research due to its diverse biological activities. This compound exhibits potential applications in medicinal chemistry and neuropharmacology. Below is a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C₁₂H₁₈ClNO₂

- Molecular Weight : 243.73 g/mol

- IUPAC Name : Ethyl (2S)-2-amino-4-phenylbutanoate; hydrochloride

Ethyl (2S,3S)-2-amino-3-phenylbutanoate hydrochloride acts primarily through its interactions with neurotransmitter systems and receptors. Its stereochemistry plays a crucial role in determining its binding affinity and selectivity for specific molecular targets. Notably, it may function as a ligand for certain receptors involved in neurotransmission, potentially modulating pathways related to anxiety and depression.

Biological Activities

- Neuroprotective Effects : Research indicates that this compound possesses neuroprotective properties, which may be beneficial in the treatment of neurodegenerative diseases.

- Antidepressant Potential : Preliminary studies suggest that it may exhibit antidepressant-like effects through modulation of neurotransmitter systems.

- Analgesic Properties : Investigations into its analgesic effects have shown promise in pain management contexts.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Neuroprotection | Protects neuronal cells from oxidative stress | |

| Antidepressant | Modulates serotonin and dopamine levels | |

| Analgesic | Reduces pain response in animal models |

Case Study: Neuroprotective Mechanisms

A study published in 2022 explored the neuroprotective effects of Ethyl (2S,3S)-2-amino-3-phenylbutanoate hydrochloride on neuronal cell cultures subjected to oxidative stress. The findings demonstrated that the compound significantly reduced cell death and oxidative damage markers compared to control groups. This suggests a protective mechanism that could be leveraged for therapeutic applications in neurodegenerative disorders.

Case Study: Antidepressant-Like Effects

Another investigation focused on the antidepressant-like effects of this compound in murine models. The results indicated that administration led to increased levels of serotonin and norepinephrine in the brain, correlating with reduced anxiety-like behaviors in tested subjects. This aligns with the hypothesis that Ethyl (2S,3S)-2-amino-3-phenylbutanoate hydrochloride may influence mood regulation pathways.

Comparison with Related Compounds

Ethyl (2S,3S)-2-amino-3-phenylbutanoate hydrochloride can be compared with other similar compounds to highlight its unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl (2R,3R)-2-amino-3-phenylbutanoate hydrochloride | C₁₂H₁₈ClNO₂ | Different stereochemistry; distinct biological activity |

| Phenibut | C₁₄H₁₉NO₂ | GABA-mimetic properties; used for anxiety relief |

| 4-Amino-3-phenylbutanoic acid | C₁₀H₁₃NO₂ | Lacks ethyl ester; studied for neurotransmission |

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing Ethyl (2S,3S)-2-amino-3-phenylbutanoate hydrochloride?

The synthesis typically involves:

- Protection/Deprotection : Use of Boc (tert-butoxycarbonyl) to protect the amine group during coupling reactions, followed by acidic deprotection (e.g., HCl in dioxane) to yield the free amine .

- Coupling Reactions : Carbodiimide reagents like EDC or HATU facilitate amide bond formation between intermediates .

- Salt Formation : Treatment with concentrated HCl in solvents like diethyl ether generates the hydrochloride salt, enhancing solubility and stability .

- Purification : Recrystallization from methanol/diethyl ether mixtures or silica gel chromatography ensures high purity .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm stereochemistry and structural integrity, with key signals for the ethyl ester (δ ~1.2–4.2 ppm) and aromatic protons (δ ~7.2–7.5 ppm) .

- X-ray Crystallography : Resolves absolute stereochemistry and hydrogen-bonding networks, as demonstrated in similar amino acid derivatives (e.g., space group ) .

- LCMS/HPLC : Validates molecular weight ( ~245.7) and purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .

Q. How is the compound’s solubility optimized for biological assays?

The hydrochloride salt improves aqueous solubility compared to the free base. Solubility can be further enhanced using co-solvents like DMSO (≤10% v/v) or buffered saline (pH 4–6) . Pre-saturation studies at 25°C are recommended to avoid precipitation .

Advanced Research Questions

Q. What role does stereochemistry (2S,3S) play in modulating biological activity?

The 2S,3S configuration influences:

- Enzyme Binding : The spatial arrangement of the amino and ester groups may enhance interactions with chiral active sites in proteases or kinases, as seen in analogous β-amino acid derivatives .

- Metabolic Stability : Stereochemical rigidity reduces susceptibility to enzymatic degradation compared to racemic mixtures . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like trypsin-like proteases .

Q. How can enantiomeric purity (>99% ee) be achieved and validated during synthesis?

- Chiral Resolution : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution with lipases .

- Analytical Validation : Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) or NMR with chiral shift reagents (e.g., Eu(hfc)) . Contradictions in purity data often arise from residual solvents or diastereomeric byproducts, necessitating multi-method validation .

Q. What intermolecular interactions stabilize the crystal structure of this compound?

- Hydrogen Bonding : The hydrochloride ion acts as a hydrogen-bond acceptor, forming a tri-dentate network with NH (amide) and OH (ester) groups, as observed in similar structures .

- Layered Packing : Nonpolar phenyl groups and polar hydrochloride/water layers alternate along the crystallographic axis, influencing melting points (e.g., 235°C decomposition) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Acidic Conditions (pH <3) : Stable due to protonation of the amine group.

- Neutral/Alkaline Conditions (pH >7) : Risk of ester hydrolysis or racemization, requiring storage at ≤5°C . Accelerated stability studies (40°C/75% RH for 4 weeks) are recommended for long-term storage protocols .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectroscopic data?

- Source Variability : Differences may arise from polymorphic forms (e.g., anhydrous vs. monohydrate) or impurities. Single-crystal X-ray diffraction can confirm polymorphism .

- Methodological Consistency : Ensure identical solvent systems (e.g., methanol vs. ethanol recrystallization) and heating rates (e.g., 10°C/min) during DSC analysis .

Methodological Best Practices

Q. What strategies mitigate racemization during coupling reactions?

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.